![molecular formula C17H12Cl2FN3 B2775651 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride CAS No. 1327616-99-8](/img/structure/B2775651.png)
4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a chloro-methylphenyl group, and a nitrile group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound likely involves multiple aromatic rings, given the presence of the quinoline and chloro-methylphenyl groups. These structures are often linked by various types of bonds, including non-H bonds, multiple bonds, and potentially rotatable bonds .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, isocyanates, which could be structurally similar, are known to react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat .Wissenschaftliche Forschungsanwendungen
Biological and Clinical Activity in Autoimmune Disorders
4-Aminoquinoline compounds, including chloroquine and hydroxychloroquine, are primarily recognized for their antimalarial properties. Beyond their antimalarial application, these compounds have been repurposed for autoimmune disorders due to their immunosuppressive activities. Chloroquine and hydroxychloroquine can reduce T-cell and B-cell hyperactivity along with pro-inflammatory cytokine gene expression, showcasing their utility in treating systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis. These findings underscore the potential of 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride in similar therapeutic applications, highlighting its significance in modifying the clinical course of autoimmune disorders while balancing efficacy against potential adverse effects (Taherian et al., 2013).
Repurposing in Cancer Therapy
The search for novel therapeutic applications of chloroquine and its derivatives, including 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride, has extended into cancer therapy. The biochemical properties of chloroquine, highlighted by its ability to interfere with autophagy and lysosomal function, have paved the way for its consideration in cancer treatment. Ongoing research aims to link the antimalarial mode of action of chloroquine with cancer cell proliferation pathways, suggesting a potential role for similar compounds in combination chemotherapy for cancer (Njaria et al., 2015).
Role in Antiviral Research
The utility of chloroquine and hydroxychloroquine, which share a structural foundation with 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride, has been explored in the context of antiviral research, notably against COVID-19. These compounds have demonstrated in vitro efficacy in inhibiting viral replication, specifically by interfering with the virus's ability to invade host cells. Despite mixed results in clinical settings, the exploration of such compounds in viral research continues to offer insights into potential antiviral mechanisms and therapeutic applications (Dermawan et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3.ClH/c1-10-2-4-13(7-15(10)18)22-17-11(8-20)9-21-16-5-3-12(19)6-14(16)17;/h2-7,9H,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHZCZPIZZKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.